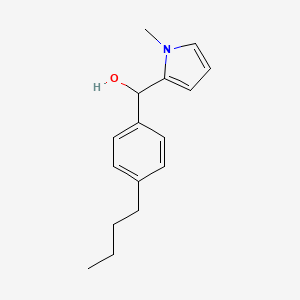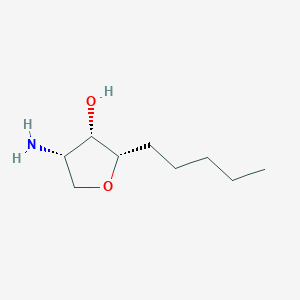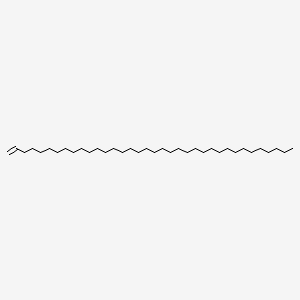
Antimony(3+) stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimony(3+) stearate is a chemical compound composed of antimony in the +3 oxidation state and stearic acid. It is often used as a catalyst in various industrial processes, particularly in the production of polyethylene terephthalate (PET) and other polymers. The compound is known for its role in enhancing the properties of materials and its utility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Antimony(3+) stearate can be synthesized through the reaction of antimony trioxide (Sb2O3) with stearic acid. The reaction typically involves heating the reactants to facilitate the formation of the desired product. The general reaction can be represented as: [ \text{Sb}2\text{O}3 + 6 \text{C}{18}\text{H}{36}\text{O}2 \rightarrow 2 \text{Sb(C}{18}\text{H}_{35}\text{O}_2)_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity antimony trioxide and stearic acid. The reactants are mixed and heated under controlled conditions to ensure complete reaction and high yield. The product is then purified through recrystallization or other purification techniques to obtain the desired purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions: Antimony(3+) stearate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of antimony.
Reduction: It can be reduced to elemental antimony or lower oxidation states.
Substitution: It can participate in substitution reactions where the stearate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as hydrogen or carbon can be used.
Substitution: Various organic and inorganic ligands can be used to replace the stearate ligands.
Major Products:
Oxidation: Higher oxidation states of antimony compounds.
Reduction: Elemental antimony or antimony compounds in lower oxidation states.
Substitution: New antimony complexes with different ligands.
Applications De Recherche Scientifique
Antimony(3+) stearate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in polymerization reactions, particularly in the production of PET.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including its use in antimony-based drugs.
Industry: Utilized in the production of flame retardants, plastics, and other materials.
Mécanisme D'action
The mechanism of action of antimony(3+) stearate involves its ability to interact with various molecular targets and pathways. In catalytic applications, it facilitates the polymerization process by interacting with the monomers and promoting their linkage. In biological systems, it may interact with enzymes and other proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
- Antimony(3+) acetate
- Antimony(3+) chloride
- Antimony(3+) oxide
Comparison: Antimony(3+) stearate is unique in its use as a catalyst in polymerization reactions, particularly in the production of PET. Compared to other antimony compounds, it offers specific advantages in terms of its solubility and reactivity with organic molecules. Its stearate ligands provide unique properties that make it suitable for specific industrial applications.
Propriétés
Numéro CAS |
57898-46-1 |
|---|---|
Formule moléculaire |
C54H105O6Sb |
Poids moléculaire |
972.2 g/mol |
Nom IUPAC |
antimony(3+);octadecanoate |
InChI |
InChI=1S/3C18H36O2.Sb/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 |
Clé InChI |
XDEOZZDFNYGLHY-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Sb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



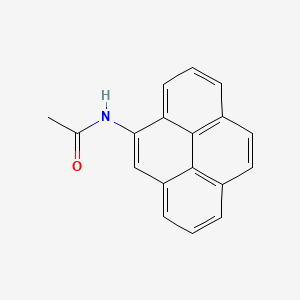

![Benzeneacetamide, 3-fluoro-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-, (alphaS)-](/img/structure/B12642476.png)
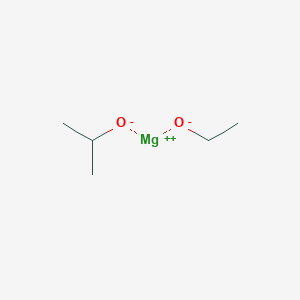
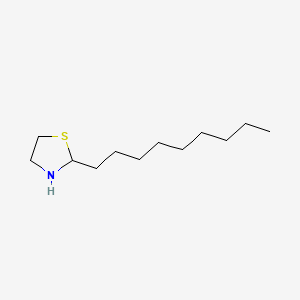
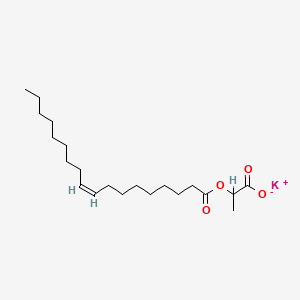

![2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12642538.png)
